Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Overview
Description
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
Thiophene-based analogs are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification steps .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction kinetics, reducing the overall reaction time and improving the yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Similar structure but lacks the nitrophenyl group.
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar but with an ethyl ester and additional methyl group.
Uniqueness
Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is unique due to the presence of both the nitrophenyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-18-12(15)11-9(13)6-10(19-11)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUFFVPGEHZJFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374904 | |
Record name | methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91076-99-2 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-nitrophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91076-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91076-99-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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